molecular formula C21H19N3O4 B11463668 methyl 4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoate

methyl 4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoate

Cat. No.: B11463668
M. Wt: 377.4 g/mol
InChI Key: FILPRTBYNNGWGB-UHFFFAOYSA-N
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Description

METHYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 4-(1-methyl-2,5-dioxo-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoate

InChI

InChI=1S/C21H19N3O4/c1-23-16-12-24(15-10-8-14(9-11-15)20(26)28-2)19(25)17(16)18(22-21(23)27)13-6-4-3-5-7-13/h3-11,18H,12H2,1-2H3,(H,22,27)

InChI Key

FILPRTBYNNGWGB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction of 4-phenyl-1H-pyrrole-2,5-dione with methyl 4-aminobenzoate in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

METHYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE
  • METHYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H-INDOLE-6-YL}BENZOATE

Uniqueness

METHYL 4-{1-METHYL-2,5-DIOXO-4-PHENYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrrolo[3,4-d]pyrimidine core differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .

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